molecular formula C19H31NO B14359083 N,N-Dibutyl-5-phenylpentanamide CAS No. 91424-80-5

N,N-Dibutyl-5-phenylpentanamide

Cat. No.: B14359083
CAS No.: 91424-80-5
M. Wt: 289.5 g/mol
InChI Key: GIZVOAKJEJHAAU-UHFFFAOYSA-N
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Description

N,N-Dibutyl-5-phenylpentanamide is an organic compound belonging to the amide class. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its structural complexity, featuring a phenyl group attached to a pentanamide backbone with dibutyl substitutions on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-5-phenylpentanamide typically involves the reaction of 5-phenylpentanoic acid with dibutylamine. The process generally follows these steps:

    Activation of the Carboxylic Acid: The carboxylic acid group of 5-phenylpentanoic acid is activated using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acyl chloride.

    Amidation Reaction: The acyl chloride is then reacted with dibutylamine in the presence of a base such as triethylamine (Et₃N) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-5-phenylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The amide group can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for acidic or basic conditions, respectively.

Major Products

    Oxidation: The major products include carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products vary based on the substituent introduced during the reaction.

Scientific Research Applications

N,N-Dibutyl-5-phenylpentanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dibutyl-5-phenylpentanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in hydrophobic interactions with proteins and enzymes, potentially altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dibutyl-3-phenylpropanamide
  • N,N-Dibutyl-4-phenylbutanamide
  • N,N-Dibutyl-6-phenylhexanamide

Uniqueness

N,N-Dibutyl-5-phenylpentanamide is unique due to its specific structural arrangement, which influences its chemical reactivity and interaction with biological systems. The presence of the phenyl group and the length of the carbon chain contribute to its distinct properties compared to similar compounds.

Properties

CAS No.

91424-80-5

Molecular Formula

C19H31NO

Molecular Weight

289.5 g/mol

IUPAC Name

N,N-dibutyl-5-phenylpentanamide

InChI

InChI=1S/C19H31NO/c1-3-5-16-20(17-6-4-2)19(21)15-11-10-14-18-12-8-7-9-13-18/h7-9,12-13H,3-6,10-11,14-17H2,1-2H3

InChI Key

GIZVOAKJEJHAAU-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)CCCCC1=CC=CC=C1

Origin of Product

United States

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